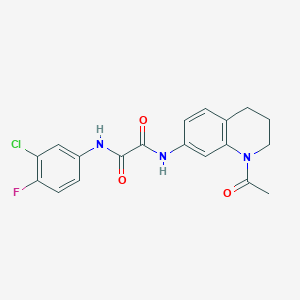

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide (referred to as compound X) is a small molecule compound that has been synthesized and investigated for its potential use in scientific research. This compound has shown promise in various studies due to its unique chemical structure and potential biological activities.

Aplicaciones Científicas De Investigación

Chemosensing Applications

Quinoline derivatives have been utilized as chemosensors due to their fluorescence properties. A study introduced a quinoline-based "off–on fluorescence type" chemosensor for Zn2+ detection in biological and aqueous samples, underscoring its potential for monitoring essential metal ions in environmental and biological contexts (Park et al., 2015). Another research developed a quinoline-based fluorescent sensor showing selective sensitivity to Zn2+ over other cations, further facilitating Zn2+ imaging in living cells (Li et al., 2014).

Pharmacological Exploration

Quinoline derivatives exhibit promising pharmacological profiles. A novel series of quinoline-based compounds targeting c-Met and VEGFR2 tyrosine kinases demonstrated potent inhibitory activity and efficacy in human tumor models, suggesting their potential in cancer therapy (Mannion et al., 2009). Another study synthesized azoimine quinoline derivatives, evaluated their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding properties, indicating their therapeutic and diagnostic applications (Douadi et al., 2020).

Organic Synthesis and Material Science

Research into quinoline derivatives also extends to organic synthesis and material science. For instance, quinoline-containing calixarene fluoroionophores were investigated for their selective ion binding properties, revealing insights into complexation behavior and potential uses in sensing technologies (Casnati et al., 2003). Additionally, copper(II)-catalyzed remote sulfonylation of aminoquinolines introduced a method for derivatizing quinoline compounds, offering an environmentally friendly approach to synthesizing sulfonylated quinolines with potential pharmaceutical applications (Xia et al., 2016).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O3/c1-11(25)24-8-2-3-12-4-5-14(10-17(12)24)23-19(27)18(26)22-13-6-7-16(21)15(20)9-13/h4-7,9-10H,2-3,8H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOPTOIMLBIMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-4-fluorophenyl)oxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2611319.png)

![Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2611323.png)

![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)

![9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2611337.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2611341.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2611342.png)